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molecular formula C12H18O4 B8522598 Diethyl cyclopentenylmalonate

Diethyl cyclopentenylmalonate

Cat. No. B8522598
M. Wt: 226.27 g/mol
InChI Key: ONYFNAVOZKNDCE-UHFFFAOYSA-N
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Patent
US05099020

Procedure details

To 174 g (2.63 mol) of freshly depolymerized cyclopentadiene, cooled and maintained at -78 C, was added 87.5 g (2.50 mol) gaseous HCl. Meanwhile, 152 mL (1.0 mol) diethyl malonate was added to a solution of 21.4 g (0.93 mol) sodium in 400 mL absolute ethanol. After HCl addition to the cyclopentadiene was complete, the crude yellow chloride, maintained at -78 C, was added in mL portions to the malonate solution. With addition of each 1 ml portion of the malonate solution, considerable heat was produced, the yellow color rapidly dissipated, and copious white precipitate formed. After addition of all of the malonate, the suspension was stirred for 17 hrs, after which most of the ethanol was removed by rotary evaporation, and the reaction was quenched with 200 mL water and extracted 5 ×, each with 100 mL of diethyl ether. The combined extracts were dried over MgSO4, filtered, and concentrated to a clear yellow oil. Distillation of a portion of this material under 0.5 mm Hg pressure yielded 19.091 g clear, light green oil, bp 91-94 C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
152 mL
Type
reactant
Reaction Step Four
Quantity
21.4 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:7]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[Na].[Cl-].C([O-])(=O)CC([O-])=O>C(O)C>[C:2]1([CH:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:7]([O:15][CH2:16][CH3:17])=[O:14])[CH2:1][CH2:5][CH2:4][CH:3]=1 |^1:17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]
Step Three
Name
Quantity
87.5 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
152 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
21.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 17 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at -78 C
TEMPERATURE
Type
TEMPERATURE
Details
considerable heat
CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
copious white precipitate formed
CUSTOM
Type
CUSTOM
Details
after which most of the ethanol was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 200 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted 5 ×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of a portion of this material under 0.5 mm Hg pressure
CUSTOM
Type
CUSTOM
Details
yielded 19.091 g clear

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C1(=CCCC1)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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